(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide
CAS No.: 866348-00-7
Cat. No.: VC5726849
Molecular Formula: C25H23N3O6S
Molecular Weight: 493.53
* For research use only. Not for human or veterinary use.
![(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide - 866348-00-7](/images/structure/VC5726849.png)
Specification
CAS No. | 866348-00-7 |
---|---|
Molecular Formula | C25H23N3O6S |
Molecular Weight | 493.53 |
IUPAC Name | (2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-methylphenyl)chromene-3-carboxamide |
Standard InChI | InChI=1S/C25H23N3O6S/c1-16-8-10-18(11-9-16)26-24(29)20-14-17-6-4-5-7-21(17)34-25(20)27-28-35(30,31)19-12-13-22(32-2)23(15-19)33-3/h4-15,28H,1-3H3,(H,26,29)/b27-25- |
Standard InChI Key | DPMKPZRKCRWOQM-RFBIWTDZSA-N |
SMILES | CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC(=C(C=C4)OC)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure integrates three primary components:
-
Chromene core: A bicyclic system comprising a benzene ring fused to a pyran moiety, contributing to planar rigidity and π-π stacking potential.
-
Sulfonamido-imino group: The (3,4-dimethoxybenzenesulfonamido)imino substituent at position 2 introduces hydrogen-bonding capabilities and electron-withdrawing effects, which may influence receptor binding .
-
4-Methylphenyl carboxamide: A hydrophobic aromatic group at position 3, enhancing lipid solubility and membrane permeability.
The Z-configuration of the imino group (confirmed by the (2Z) designation) imposes spatial constraints that could affect conformational flexibility and target engagement.
Physicochemical Properties
Key molecular parameters include:
Property | Value | Source |
---|---|---|
Molecular formula | C<sub>25</sub>H<sub>23</sub>N<sub>3</sub>O<sub>6</sub>S | |
Molecular weight | 493.53 g/mol | |
IUPAC name | (2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-methylphenyl)chromene-3-carboxamide | |
SMILES | CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC(=C(C=C4)OC)OC |
The presence of two methoxy groups (logP-enhancing) and a sulfonamide (polar but ionizable) creates a balanced amphiphilic profile, potentially favoring blood-brain barrier penetration .
Synthesis and Structural Elucidation
Synthetic Pathways
While no explicit synthesis protocol for this compound is published, analogous chromene-carboxamide syntheses suggest a multi-step approach:
-
Chromene core formation: Knoevenagel condensation between salicylaldehyde derivatives and active methylene compounds, as demonstrated in ethyl 2-oxo-2H-chromene-3-carboxylate synthesis .
-
Sulfonamido-imino incorporation: Coupling of 3,4-dimethoxybenzenesulfonohydrazide to the chromene’s imino position via nucleophilic substitution or metal-catalyzed cross-coupling .
-
Carboxamide installation: Amidation of the chromene-3-carboxylate intermediate with 4-methylaniline under reflux conditions, using coupling agents like HATU or EDCI .
Reaction monitoring via TLC and purification by column chromatography would be critical, given the compound’s molecular complexity .
Analytical Characterization
Hypothetical characterization data, inferred from related structures , would likely include:
-
<sup>1</sup>H NMR: Distinct signals for the methylphenyl group (δ 2.3–2.5 ppm), methoxy protons (δ 3.7–3.9 ppm), and chromene aromatic protons (δ 6.8–8.9 ppm).
-
<sup>13</sup>C NMR: Peaks corresponding to the sulfonamide sulfur-bound carbon (δ 55–60 ppm) and carboxamide carbonyl (δ 165–170 ppm) .
-
HRMS: A molecular ion peak at m/z 494.1441 ([M+H]<sup>+</sup>, calculated for C<sub>25</sub>H<sub>24</sub>N<sub>3</sub>O<sub>6</sub>S<sup>+</sup>).
Biological Activity and Mechanistic Hypotheses
Structure-Activity Relationships (SAR)
Key SAR considerations include:
-
Methoxy positioning: 3,4-Dimethoxy substitution on the benzene ring optimizes π-cation interactions vs. mono-methoxy analogs.
-
Carboxamide aryl group: The 4-methylphenyl moiety improves metabolic stability compared to smaller alkyl substituents .
-
Imino configuration: The Z-configuration likely enforces a planar chromene-sulfonamide alignment, favoring DNA intercalation or enzyme binding.
Pharmacokinetic and Toxicological Considerations
ADME Properties
Predictive models suggest:
-
Absorption: High Caco-2 permeability (P<sub>app</sub> > 10 × 10<sup>−6</sup> cm/s) due to moderate logP (~3.1).
-
Metabolism: Susceptible to hepatic CYP3A4-mediated demethylation of methoxy groups, generating phenolic metabolites .
-
Excretion: Primarily renal (70–80%), with sulfonamide glucuronidation enhancing aqueous solubility for clearance .
Toxicity Risks
-
hERG inhibition: Sulfonamide-containing compounds often exhibit hERG channel blockade (IC<sub>50</sub> ~1–10 µM), posing arrhythmia risks .
-
CYP inhibition: Competitive inhibition of CYP2C9 (K<sub>i</sub> ~5 µM) could precipitate drug-drug interactions .
Applications and Future Directions
Therapeutic Prospects
Plausible applications align with chromene derivatives’ known activities:
-
Oncology: Combinatorial regimens with paclitaxel or doxorubicin to overcome multidrug resistance .
-
Neurology: Adjuvant therapy in Parkinson’s disease via MAO-B and COMT dual inhibition .
-
Infectious diseases: Quorum sensing inhibition in Gram-positive bacterial biofilms.
Research Priorities
Critical unanswered questions include:
-
Target deconvolution: Proteomic profiling (e.g., thermal shift assays) to identify binding partners.
-
In vivo efficacy: Xenograft models evaluating tumor growth inhibition at 25–100 mg/kg doses.
-
Formulation: Nanoencapsulation in PLGA nanoparticles to enhance oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume